4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione
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Overview
Description
4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. . The compound’s structure includes an indole core with specific substitutions that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives .
Properties
CAS No. |
828911-74-6 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4,7-dimethyl-5-(2-morpholin-4-ylethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H20N2O3/c1-10-9-12(3-4-18-5-7-21-8-6-18)11(2)13-14(10)17-16(20)15(13)19/h9H,3-8H2,1-2H3,(H,17,19,20) |
InChI Key |
NETOTFGWGAZKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)C)CCN3CCOCC3 |
Origin of Product |
United States |
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